

Voreloxin clinical activity platinum-resistant ovarian cancer

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Compound Focus: Voreloxin Hydrochloride

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Voreloxin Clinical Data at a Glance

The table below summarizes the key efficacy and safety findings from the Phase 2 clinical trials of voreloxin.

Trial Feature	48 mg/m ² Cohort (Q3W)	60 mg/m ² Cohort (Q4W)
Dosing Schedule	Every 3 weeks [1]	Every 4 weeks [1]
Number of Evaluable Patients	65 patients [1]	32 patients (preliminary) [1]
Objective Response Rate (ORR)	10.8% (7/65: 2 Complete Responses, 5 Partial Responses) [1]	9.4% (3/32: 1 Complete Response, 2 Partial Responses) [1]
Disease Control Rate (DCR)	46% (Stable Disease ≥90 days + ORR) [1]	Data not yet mature [1]
Median Progression-Free Survival (PFS)	82 - 91 days (approx. 11.7 - 13 weeks) [1] [2]	Not reported

Trial Feature	48 mg/m ² Cohort (Q3W)	60 mg/m ² Cohort (Q4W)
Common Grade 3/4 Toxicity	Reversible neutropenia; febrile neutropenia incidence <10% [1] [2]	Reversible neutropenia; febrile neutropenia incidence <10% [1]

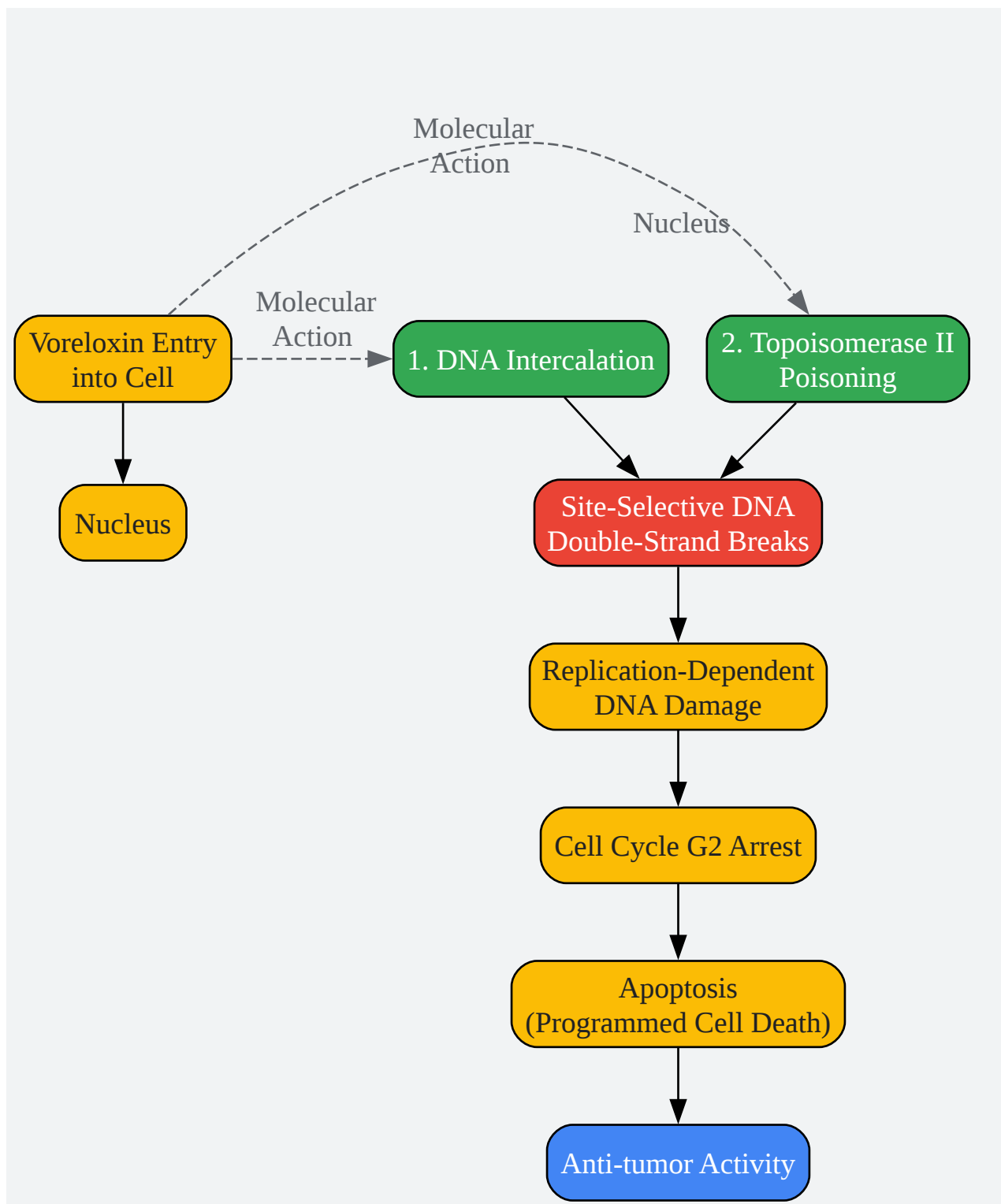
Experimental Protocols of Key Studies

The clinical data for voreloxin was generated through the following trial designs:

- **Study Design:** An open-label, multi-center Phase 2 clinical trial [1].
- **Patient Population:** Women with recurrent platinum-resistant epithelial ovarian cancer. Platinum resistance was defined as disease progression within six months of completing a platinum-based therapy [1] [2].
- **Intervention:** Voreloxin was administered intravenously as a single agent. The study evaluated different dosing schedules, primarily 48 mg/m² every three weeks and 60 mg/m² every four weeks [1].
- **Primary Endpoints:** Efficacy was measured by **Objective Response Rate (ORR)** and **Progression-Free Survival (PFS)** according to GOG-RECIST criteria. Safety was assessed by the incidence and severity of adverse events [1] [2].

Voreloxin's Mechanism of Action

Voreloxin is a first-in-class anticancer agent with a unique mechanism. The following diagram illustrates how it targets cancer cells.



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Voreloxin is a naphthyridine analog that exerts its anti-cancer effect through a dual mechanism within the cell nucleus [3]:

- **DNA Intercalation:** The drug molecule inserts itself between DNA base pairs [3].
- **Topoisomerase II Poisoning:** It stabilizes the covalent complex between topoisomerase II and DNA, preventing the enzyme from re-ligating DNA strands [3].

This combination results in **replication-dependent, site-selective DNA double-strand breaks**. The cell detects this severe damage and undergoes **irreversible G2 cell cycle arrest**, ultimately leading to **apoptosis** (programmed cell death) [3] [2]. Its unique structure helps it evade common drug resistance pathways like P-glycoprotein efflux, potentially allowing it to work in tumors resistant to other therapies [4].

Contemporary Context: A Modern Agent for Comparison

For a contemporary reference, recent data on **TUB-040**, a novel Antibody-Drug Conjugate (ADC), was presented at the ESMO 2025 congress. In a Phase 2/2a study for platinum-resistant ovarian cancer:

- **Efficacy:** It demonstrated an **Objective Response Rate (ORR) of 59%** and a Disease Control Rate (DCR) of **96%** in patients who had received a median of 4 prior lines of therapy [5].
- **Safety:** TUB-040 was generally well-tolerated, with manageable hematologic toxicities and no reports of clinically relevant pneumonitis, ocular toxicity, or neuropathy [5].

This highlights the progress in the field since voreloxin's development.

Conclusion and Key Insights for Professionals

For researchers and drug development professionals, the data on voreloxin reveals several critical points:

- **Clinical Activity:** Voreloxin demonstrated **modest single-agent activity** in a heavily pre-treated, platinum-resistant population, with a disease control rate of about 48% but a response rate around 10% [1].
- **Therapeutic Window:** The drug showed a manageable safety profile, primarily characterized by reversible myelosuppression, which supported dose escalation in clinical trials [1] [6].
- **Historical Context and Evolution:** Voreloxin's development path illustrates the challenges in oncology drug development. Its mechanism was novel, but the clinical efficacy in ovarian cancer was limited compared to modern agents like TUB-040 [5]. This underscores how target selection (NaPi2b for TUB-040) and drug technology (ADCs) have evolved to improve therapeutic indices.

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